1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine

Description

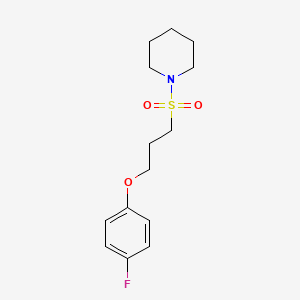

1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine is a piperidine-based compound featuring a sulfonyl group (-SO₂-) connected via a 3-(4-fluorophenoxy)propyl chain.

Properties

IUPAC Name |

1-[3-(4-fluorophenoxy)propylsulfonyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO3S/c15-13-5-7-14(8-6-13)19-11-4-12-20(17,18)16-9-2-1-3-10-16/h5-8H,1-4,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBWTPWDBOFVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)CCCOC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperidine with Functionalized Sulfonyl Chlorides

The most direct route to 1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine involves reacting piperidine with 3-(4-fluorophenoxy)propylsulfonyl chloride. This method mirrors protocols used for analogous compounds, where sulfonyl chlorides serve as electrophilic agents for nitrogen functionalization. The synthesis of the sulfonyl chloride precursor typically proceeds through:

- Thiol Intermediate Formation : 3-(4-Fluorophenoxy)propan-1-ol is converted to the corresponding thiol via mesylation (using methanesulfonyl chloride) followed by nucleophilic substitution with sodium hydrosulfide (NaSH).

- Oxidation to Sulfonyl Chloride : The thiol is oxidized to the sulfonic acid using hydrogen peroxide or chlorine gas, followed by treatment with phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.

Reaction of piperidine with the sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) facilitates sulfonamide bond formation. This method, however, requires stringent control of stoichiometry to avoid over-sulfonylation, particularly in substrates with multiple reactive sites.

Alkylation-Sulfonylation Tandem Approach

An alternative strategy involves sequential alkylation and sulfonylation. For example, 3-(4-fluorophenoxy)propyl mesylate can react with piperidine under basic conditions to form the alkylated intermediate, which is subsequently sulfonylated. This approach draws from patented methods for structurally related piperidine derivatives:

- Mesylation of 3-(4-Fluorophenoxy)propan-1-ol : Treatment with methanesulfonyl chloride in the presence of a base (e.g., sodium hydride) yields the mesylate.

- Alkylation of Piperidine : The mesylate reacts with piperidine in anhydrous N,N-dimethylacetamide (DMAc) at room temperature, forming 1-(3-(4-fluorophenoxy)propyl)piperidine.

- Sulfonylation : Introduction of the sulfonyl group is achieved via oxidation of a thioether intermediate or direct sulfonation using sulfur trioxide complexes.

This method circumvents the need for sulfonyl chloride synthesis but introduces challenges in regioselectivity during sulfonylation.

Industrial-Scale Optimization Strategies

Solvent and Base Selection

Patented processes emphasize the use of aprotic polar solvents (e.g., DMAc, N-methyl-2-pyrrolidone) to enhance reaction homogeneity and sodium hydride as a base for deprotonating alcohols and amines. For instance, in the preparation of 1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine, sodium hydride (1.4–1.7 equivalents) in DMAc enabled quantitative conversion of 3-piperidinopropanol to its sodium salt, which subsequently reacted with mesylates at 20–25°C. Adapting these conditions to the target compound could improve yield and purity by minimizing side reactions.

Avoiding Phase-Transfer Catalysts

Earlier methods for analogous compounds relied on crown ethers to facilitate heterogeneous reactions, but modern protocols eliminate these costly and toxic catalysts by employing homogeneous conditions in polar solvents. This shift reduces impurities and simplifies post-reaction purification.

Purification and Characterization

Chromatographic Techniques

Column chromatography over silica gel with eluents such as trichloromethane-methanol (90:10 v/v) is routinely used to isolate sulfonylpiperidine derivatives. For example, 1-{3-[4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl} derivatives were purified using gradient elution, achieving >95% purity.

Crystallization

Recrystallization from solvents like ethyl acetate or 4-methyl-2-pentanone effectively removes byproducts. A case study reported crystallizing 1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one hydrate from boiling water, yielding a product with a melting point of 48–65°C.

Reaction Conditions and Byproduct Management

Challenges and Mitigation Strategies

- Thiol Oxidation Sensitivity : Over-oxidation of thiols to sulfones is mitigated by controlled addition of oxidizing agents (e.g., H₂O₂ in acetic acid).

- Mesylate Hydrolysis : Mesylates are prone to hydrolysis in aqueous environments; thus, reactions are conducted under anhydrous conditions with molecular sieves.

Chemical Reactions Analysis

Sulfonamide Hydrolysis

The sulfonyl group in this compound may undergo hydrolysis under acidic or basic conditions to yield a sulfonic acid derivative. For example:

Key Factors :

-

Reaction rates depend on pH and temperature.

-

Steric hindrance from the 3-(4-fluorophenoxy)propyl chain may slow hydrolysis.

Supporting Evidence :

Sulfonamide hydrolysis is a well-characterized reaction for similar compounds, as noted in patents describing sulfonyl-containing heterocycles .

Nucleophilic Substitution at the Piperidine Nitrogen

The sulfonyl group activates the piperidine nitrogen for nucleophilic substitution. Potential reactions include:

-

Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.

-

Acylation : Reaction with acyl chlorides to generate sulfonamide-acylated derivatives.

Example Reaction :

Conditions :

Oxidation of the Sulfonyl Group

Theoretical Pathway :

Limitations :

Electrophilic Aromatic Substitution (EAS) at the Fluorophenoxy Group

The 4-fluorophenoxy group may undergo EAS reactions, such as nitration or halogenation, though the electron-withdrawing fluorine atom deactivates the ring.

Example Reaction (Nitration) :

Regioselectivity :

-

Substitution occurs at the meta position due to fluorine’s ortho/para-directing nature (with deactivation) .

Reduction of the Sulfonyl Group

The sulfonyl group can be reduced to a thioether or sulfide under reductive conditions.

Example Reaction :

Challenges :

Thermal Decomposition

At elevated temperatures (>200°C), sulfonyl-piperidine derivatives may decompose via:

-

C-S Bond Cleavage : Generating SO

gas and hydrocarbon fragments -

Ring Opening : Piperidine ring degradation to aliphatic amines.

Thermogravimetric Analysis (Hypothetical) :

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

Scientific Research Applications

Chemistry

In the field of organic chemistry, 1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions, including:

- Nucleophilic Substitution Reactions : The sulfonyl group can be replaced by nucleophiles, allowing the synthesis of diverse derivatives.

- Coupling Reactions : This compound can participate in coupling reactions to form larger molecular frameworks.

Biology

This compound is being investigated for its potential biological activities:

- Antimicrobial Activity : Preliminary studies indicate significant antimicrobial properties against various pathogens, including bacteria and fungi.

- Cytotoxicity : Evaluations have shown varying cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy.

- Neuroprotective Effects : Research indicates possible neuroprotective roles, particularly in models of neurodegenerative diseases.

Medicine

The compound has garnered interest in medicinal chemistry for its potential therapeutic applications:

- Lead Compound in Drug Development : Its unique structure allows it to act as a lead compound for developing drugs targeting specific diseases.

- Receptor Modulation : Studies suggest it may act as an orexin type 2 receptor agonist, implicating its role in sleep regulation and appetite control.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against common bacterial strains. Results indicated:

- Strong activity against Salmonella typhi and Bacillus subtilis.

- Moderate activity against Staphylococcus aureus.

Case Study 2: Cytotoxic Effects

Research conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

Data Table: Biological Activities Overview

Mechanism of Action

The mechanism of action of 1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity to target sites, while the sulfonyl group can modulate the compound’s reactivity and stability. The piperidine ring provides structural flexibility, allowing the compound to adopt various conformations for optimal interaction with its targets.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural and pharmacological features of 1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine with related piperidine derivatives:

Key Observations:

- Structural Diversity: The sulfonyl group in the target compound distinguishes it from ether-linked analogs (e.g., compound 22) and triazolyl derivatives (e.g., 3m).

- Molecular Weight: The target compound (323.36 g/mol) is lighter than benzhydryl-sulfonyl derivatives (~400-450 g/mol) due to the absence of bulky aromatic groups .

- Receptor Interactions: While compound 22 and BF 2649 target histamine receptors (H3 and H1, respectively), sulfonyl-containing compounds like those in exhibit antimicrobial effects, suggesting divergent therapeutic applications.

Pharmacological and Physicochemical Properties

- Solubility: Sulfonyl groups typically enhance water solubility. The target compound may exhibit better aqueous solubility than non-sulfonated analogs like compound 22, which requires oxalate salt formation for stabilization .

- Receptor Affinity: Piperidine derivatives with triazolyl or benzhydryl-sulfonyl groups show nanomolar-range IC₅₀ values for receptor antagonism (e.g., 3m: 5.92 nM for H3R) , suggesting that the target compound’s sulfonyl group could similarly enhance binding potency.

Biological Activity

1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a sulfonyl group and a 4-fluorophenoxypropyl moiety. Its molecular formula is C15H18FNO2S, and it exhibits properties that may influence its interaction with biological targets.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various pathogens.

- Cytotoxicity : Evaluations have shown varying degrees of cytotoxic effects in cancer cell lines.

- Neuroprotective Effects : Research suggests potential neuroprotective roles, particularly in models of neurodegenerative diseases.

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the piperidine ring or the sulfonyl group can significantly affect the biological activity of the compound. For example, the introduction of different substituents on the phenoxy group has been correlated with enhanced antimicrobial activity and selectivity against specific bacterial strains.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes involved in metabolic pathways or receptors linked to neuroprotection. The compound may stabilize microtubules, leading to reduced axonal dystrophy and improved neuronal health, as seen in studies involving tauopathies .

Case Studies

- Antimicrobial Evaluation : In vitro studies demonstrated that the compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, with MIC values indicating potent antibacterial properties .

- Cytotoxicity Assessment : A study evaluating the cytotoxic effects on various cancer cell lines showed that certain derivatives of piperidine compounds had IC50 values ranging from 50 to 100 μM, suggesting moderate to high cytotoxic potential .

- Neuroprotective Study : In transgenic mouse models for Alzheimer's disease, treatment with the compound resulted in decreased tau pathology and improved cognitive function, highlighting its potential for treating neurodegenerative conditions .

Q & A

Q. What are the recommended synthetic routes for 1-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperidine?

The synthesis typically involves sulfonylation of the piperidine core. A common method is reacting 3-(4-fluorophenoxy)propane-1-sulfonyl chloride with piperidine under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity . Validate reaction progress using TLC and intermediate characterization by -NMR .

Q. How should researchers characterize this compound’s purity and structural integrity?

Employ a combination of analytical techniques:

Q. What safety precautions are necessary when handling this compound?

Based on analogous piperidine derivatives:

Q. What solvents and storage conditions optimize stability?

Store in airtight containers at -20°C under inert gas (argon/nitrogen). Use anhydrous DMSO or ethanol for solubility studies. Avoid prolonged exposure to light, moisture, or acidic/basic conditions to prevent sulfonyl group degradation .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina to predict binding affinities. Focus on interactions between the sulfonyl group and catalytic residues .

- QSAR modeling : Correlate substituent effects (e.g., fluorophenoxy chain length) with activity data to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Dose-response assays : Perform triplicate experiments across a wide concentration range (e.g., 1 nM–100 µM) to establish IC/EC values.

- Orthogonal assays : Validate kinase inhibition via both radiometric (e.g., -ATP) and fluorescence-based methods to rule out assay-specific artifacts .

Q. How can reaction path search methods optimize synthetic yield?

Adopt the ICReDD framework:

Q. What methodologies assess metabolic stability in preclinical studies?

Q. How does the fluorophenoxy substituent influence pharmacokinetic properties?

- LogP determination : Measure octanol/water partitioning to assess lipophilicity (critical for blood-brain barrier penetration).

- Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction, correlating with in vivo efficacy .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.